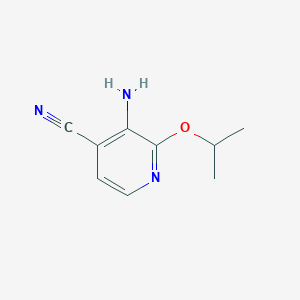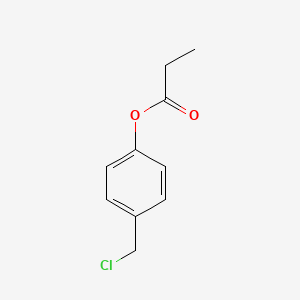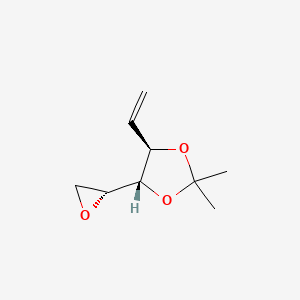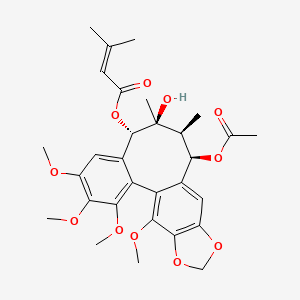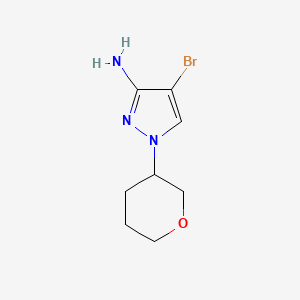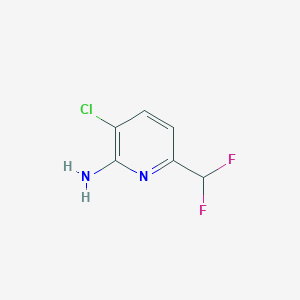
Leucomalachite green-methyl-13C4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Leucomalachite green-methyl-13C4 is a derivative of leucomalachite green, a lipophilic cationic triphenylmethane dye. This compound is primarily known for its use as an antimicrobial agent and its applications in various scientific research fields. The “methyl-13C4” label indicates that the compound contains four carbon atoms that are isotopically labeled with carbon-13, a stable isotope of carbon. This labeling is often used in research to trace the compound’s metabolic pathways and interactions within biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of leucomalachite green-methyl-13C4 typically involves the reduction of malachite green using a reducing agent such as sodium borohydride. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature conditions. The isotopic labeling with carbon-13 can be introduced during the synthesis of the precursor compounds or through a specific labeling step during the reduction process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The production facilities are equipped with advanced analytical instruments to monitor the isotopic labeling and the overall quality of the compound.
化学反应分析
Types of Reactions
Leucomalachite green-methyl-13C4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to malachite green, which is its parent compound.
Reduction: It can be reduced further to form leucomalachite green.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Malachite green
Reduction: Leucomalachite green
Substitution: Various substituted derivatives of this compound
科学研究应用
Leucomalachite green-methyl-13C4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to understand reaction mechanisms and pathways.
Biology: Employed in studies to trace metabolic pathways and interactions within biological systems.
Medicine: Investigated for its potential antimicrobial properties and its effects on various pathogens.
Industry: Used in the aquaculture industry to prevent and treat infections in fish and other aquatic animals.
作用机制
The mechanism of action of leucomalachite green-methyl-13C4 involves its interaction with cellular components, leading to antimicrobial effects. The compound targets the cellular membranes and disrupts their integrity, leading to cell lysis and death. It also interferes with the metabolic pathways of the pathogens, inhibiting their growth and proliferation.
相似化合物的比较
Similar Compounds
Malachite Green: The parent compound of leucomalachite green-methyl-13C4, known for its antimicrobial properties.
Crystal Violet: Another triphenylmethane dye with similar antimicrobial properties.
Brilliant Green: A related compound used as an antimicrobial agent in various applications.
Uniqueness
This compound is unique due to its isotopic labeling with carbon-13, which allows for detailed tracing and analysis in scientific studies. This labeling provides valuable insights into the compound’s metabolic pathways and interactions, making it a powerful tool in research.
属性
分子式 |
C23H26N2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
4-[[4-[di((113C)methyl)amino]phenyl]-phenylmethyl]-N,N-di((113C)methyl)aniline |
InChI |
InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3/i1+1,2+1,3+1,4+1 |
InChI 键 |
WZKXBGJNNCGHIC-JCDJMFQYSA-N |
手性 SMILES |
[13CH3]N([13CH3])C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N([13CH3])[13CH3] |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


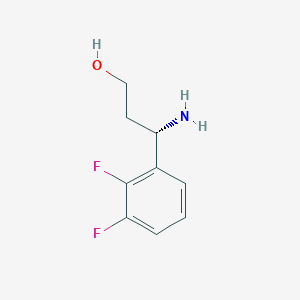
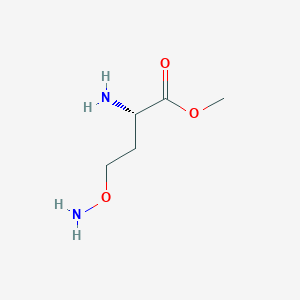
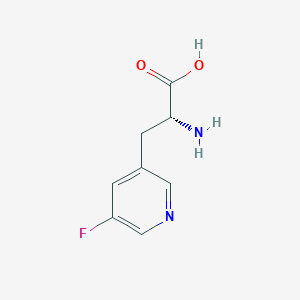
![2-[(4-Chloro-2-methoxy-phenylcarbamoyl)-methoxy]-benzoic acid](/img/structure/B13060860.png)
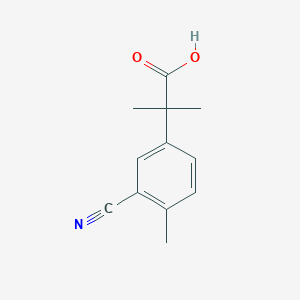
![4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13060865.png)
![4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13060870.png)

